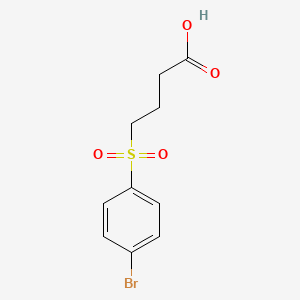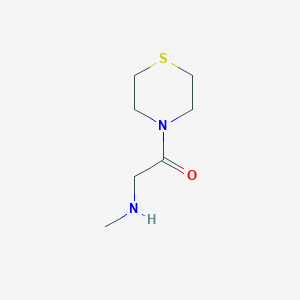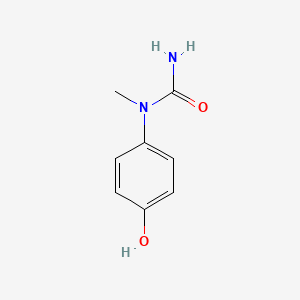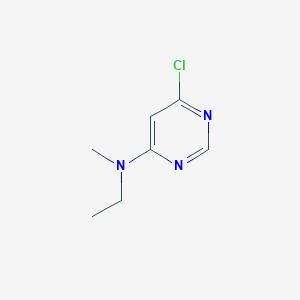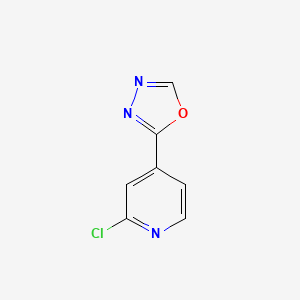
2-氯-4-(1,3,4-噁二唑-2-基)吡啶
描述
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the chloro group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
科学研究应用
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent. .
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties
作用机制
Target of Action
Oxadiazole derivatives have been studied for their high therapeutic values . They have been found to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.
Mode of Action
Some oxadiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
Some oxadiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Pharmacokinetics
Some oxadiazole derivatives have been found to have good bioavailability .
Result of Action
Some oxadiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
生化分析
Biochemical Properties
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it interacts with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves the binding of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition results in the disruption of signaling pathways that are essential for cell proliferation and survival .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine in laboratory settings have been extensively studied. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. In vitro studies have demonstrated that prolonged exposure to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can lead to the degradation of cellular components and long-term alterations in cell function . Additionally, in vivo studies have shown that the compound’s effects on cellular processes can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of metabolites in cells by modulating the activity of key metabolic enzymes . For instance, it can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is critical for its activity. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine within these compartments can affect its interactions with biomolecules and its overall function .
准备方法
The synthesis of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-pyridinecarboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.
化学反应分析
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization and Rearrangement: The compound can undergo intramolecular cyclization and rearrangement reactions, especially under acidic or basic conditions .
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
相似化合物的比较
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine can be compared with other similar compounds such as:
2,5-Disubstituted-1,3,4-oxadiazoles: These compounds also contain the oxadiazole ring but differ in the substitution pattern, leading to variations in their chemical and biological properties.
2-Amino-1,3,4-oxadiazole derivatives:
1,2,4-Oxadiazole derivatives: These compounds have a different ring structure, which can lead to different chemical behaviors and applications.
属性
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-11-10-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYOHFAUCKLGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)
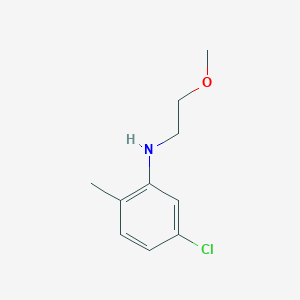
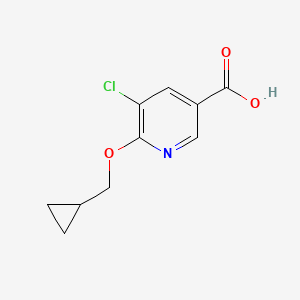
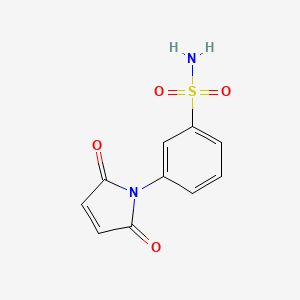
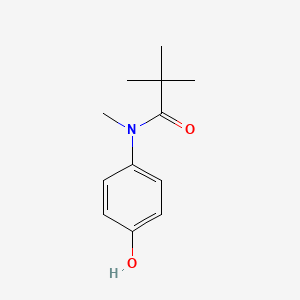
![2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid](/img/structure/B1460758.png)
